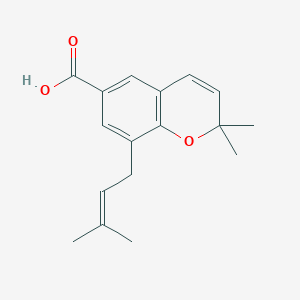![molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1](/img/structure/B168980.png)
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole
描述
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound with the molecular formula C7H9N.
准备方法
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be synthesized through an Au(I)-catalyzed tandem reaction. This method involves the rearrangement and cyclization of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate (NH4OAc) to yield polysubstituted pyrroles in moderate to good yields . The reaction is typically carried out under argon atmosphere and monitored by thin-layer chromatography (TLC).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of gold catalysts and controlled reaction conditions ensures the efficient production of the compound .
化学反应分析
Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .
科学研究应用
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound can block the activation of nuclear factor kappa B (NF-κB) by inhibiting IκB kinase (IKK) activities, further contributing to its anti-inflammatory effects .
相似化合物的比较
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
1,2-Diphenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound also exhibits anti-inflammatory properties and inhibits NF-κB activation.
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These derivatives have shown selective activity on COX-2 and are used in the development of anti-inflammatory agents.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKVYIIXZCDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)



![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)



![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)


